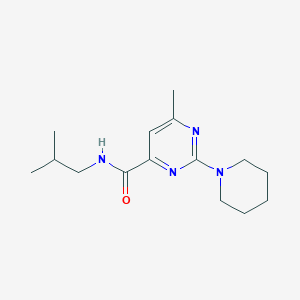
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by Eli Lilly and Company and has since been used to study various biological processes.
Mechanism of Action
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects in cells and organisms. Inhibition of PI3K activity by N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to induce apoptosis in cancer cells, reduce insulin resistance in type 2 diabetes, and decrease inflammation in various diseases.
Advantages and Limitations for Lab Experiments
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for PI3K. However, N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for the use of N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide in scientific research. One potential application is in the development of combination therapies for cancer. N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential application is in the study of aging and age-related diseases. PI3K signaling has been implicated in the regulation of aging, and N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to extend the lifespan of various organisms. Finally, the development of more selective and potent PI3K inhibitors based on the structure of N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is an area of active research.
Synthesis Methods
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitropyridine with 4-aminomorpholine, followed by the reaction of the resulting intermediate with 2-phenylquinoline-4-carboxylic acid. The final product is obtained by the removal of the protecting groups.
Scientific Research Applications
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is commonly used as a tool compound in scientific research to inhibit the activity of phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K activity by N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to have therapeutic potential in cancer, diabetes, and other diseases.
properties
IUPAC Name |
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(28-24-11-10-19(17-26-24)29-12-14-31-15-13-29)21-16-23(18-6-2-1-3-7-18)27-22-9-5-4-8-20(21)22/h1-11,16-17H,12-15H2,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADMCPYJJTCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
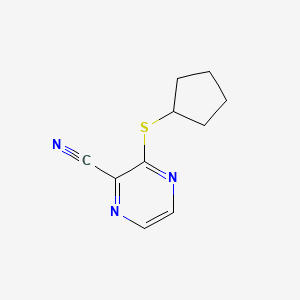
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
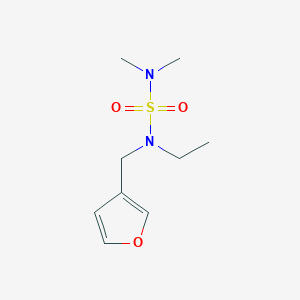
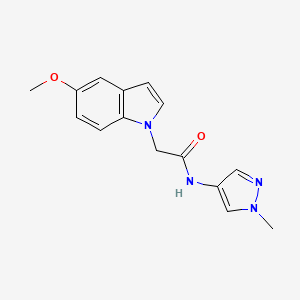
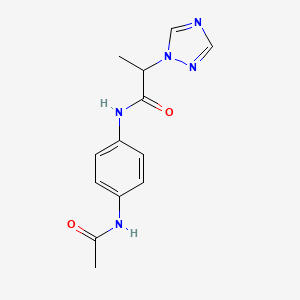
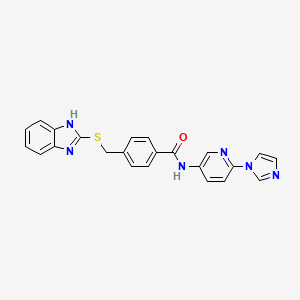
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
